molecular formula C4H7NO5 B8047457 Methyl 3-(nitrooxy)propanoate

Methyl 3-(nitrooxy)propanoate

Cat. No.: B8047457
M. Wt: 149.10 g/mol
InChI Key: PXJYEFNFMZBOHX-UHFFFAOYSA-N
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Description

Methyl 3-(nitrooxy)propanoate is a synthetic organic nitrate ester provided strictly For Research Use Only. This compound is of significant interest in agricultural and pharmacological research due to its structural relationship to other small-molecule nitrooxy compounds, such as 3-nitrooxypropanol (3-NOP) . In ruminant nutrition science, related compounds are potent methane mitigants that specifically inhibit the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step of methanogenesis in the rumen . By targeting this enzyme, these inhibitors can significantly reduce enteric methane emissions from livestock, a major contributor to agricultural greenhouse gases . Furthermore, as part of the nitrate ester family, this compound may also function as a nitric oxide (NO) donor. Nitrooxy compounds are investigated for their diverse pharmacological activities, including potential applications in treating cardiovascular diseases and inflammation . Researchers value this chemical tool for exploring these specific biological mechanisms and developing sustainable farming solutions and novel therapeutic agents.

Properties

IUPAC Name

methyl 3-nitrooxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c1-9-4(6)2-3-10-5(7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJYEFNFMZBOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

This method involves the displacement of a halogen atom (bromine or iodine) from methyl 3-halopropanoate using silver nitrate (AgNO₃) in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism , where the nitrate ion (NO₃⁻) acts as the nucleophile. The general reaction scheme is:

Methyl 3-bromopropanoate+AgNO3CH3CNMethyl 3-(nitrooxy)propanoate+AgBr\text{Methyl 3-bromopropanoate} + \text{AgNO}3 \xrightarrow{\text{CH}3\text{CN}} \text{Methyl 3-(nitrooxy)propanoate} + \text{AgBr}

Key advantages include high regioselectivity and compatibility with ester functional groups.

Optimized Reaction Conditions

Based on analogous syntheses in the literature, optimal conditions involve:

  • Solvent : Acetonitrile (CH₃CN), which stabilizes ionic intermediates.

  • Temperature : 80°C under reflux, accelerating substitution kinetics.

  • Molar ratio : 1:1.2 (substrate:AgNO₃) to ensure complete conversion.

  • Reaction time : 2–4 hours, monitored by TLC or GC-MS.

A representative procedure from patent literature involves heating methyl 3-bromopropanoate (16.6 mmol) with AgNO₃ (19.3 mmol) in CH₃CN at 80°C for 2 hours, yielding 87% after purification via flash chromatography (DCM eluent).

Characterization Data

  • ¹H NMR (CDCl₃): δ 4.59 (t, 2H, J = 6.3 Hz, CH₂ONO₂), 3.74 (s, 3H, COOCH₃), 2.64 (t, 2H, J = 7.4 Hz, CH₂COO), 1.96 (p, 2H, J = 6.2 Hz, CH₂).

  • IR (cm⁻¹): 1283 (N–O stretch), 1634 (C=O), 1740 (ester C=O).

  • MS : m/z = 150 [M+H]⁺.

Nitration of Methyl 3-Hydroxypropanoate

Nitrating Agents and Conditions

Direct nitration employs a mixture of nitric acid (HNO₃) , acetic anhydride (Ac₂O) , and glacial acetic acid (AcOH) to convert the hydroxyl group into a nitrooxy moiety. The reaction is typically conducted at 0°C to 25°C to minimize ester hydrolysis:

Methyl 3-hydroxypropanoateHNO3/Ac2OMethyl 3-(nitrooxy)propanoate\text{Methyl 3-hydroxypropanoate} \xrightarrow{\text{HNO}3/\text{Ac}2\text{O}} \text{this compound}

Procedure and Yield

A modified protocol from Thieme et al. involves:

  • Dissolving methyl 3-hydroxypropanoate (1.28 mmol) in ethyl acetate (50 mL).

  • Adding HNO₃ (65% w/v, 1.55 mL) and AcOH (5.56 mL) dropwise at 0°C.

  • Stirring at room temperature for 20 hours, followed by neutralization with 20% KOH.

  • Extracting with DCM and purifying via silica chromatography (EtOAc/hexane).

The yield ranges from 75–85% , contingent on reaction scale and purity of starting materials.

Analytical Validation

  • ¹³C NMR : δ 170.8 (COOCH₃), 70.2 (CH₂ONO₂), 52.1 (COOCH₃), 29.5 (CH₂).

  • TLC : Rf = 0.30 (Pet. Ether/EtOAc, 7:3).

Comparative Analysis of Synthetic Routes

ParameterSilver Nitrate MethodNitration Method
Yield 85–90%75–85%
Reaction Time 2–4 hours20–24 hours
Byproducts AgBr (easily removed)Acetic acid derivatives
Scalability High (batch synthesis)Moderate
Cost Higher (AgNO₃)Lower

The silver nitrate method is preferred for industrial-scale production due to shorter reaction times and higher yields, whereas nitration is cost-effective for laboratory-scale synthesis.

Applications and Derivatives

This compound serves as a precursor for:

  • Nitric oxide donors : Used in cardiovascular therapeutics.

  • Methane mitigants : Derivatives like 3-nitrooxypropanol reduce enteric methane emissions in livestock.

  • Polymer additives : Enhances thermal stability in nitrocellulose-based materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(nitrooxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form different oxidation products.

    Reduction: The nitrooxy group can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro compounds or carboxylic acids.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products may include substituted esters or alcohols.

Scientific Research Applications

Methyl 3-(nitrooxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(nitrooxy)propanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. One known mechanism is the inhibition of methyl-coenzyme M reductase, an enzyme involved in methane formation in ruminants . This inhibition reduces methane emissions, making it a valuable compound for environmental applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analog Compounds :

Methyl 3-(4-Methoxyphenyl)propanoate (CAS 15823-04-8): Features a methoxy (-OCH₃) group on a phenyl ring. This substituent increases lipophilicity compared to nitrooxy, making it more stable but less reactive. Molecular weight: 194.23 g/mol .

Methyl 3-Acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate (): Contains an acetoxy (-OAc) group and a pyridyl ring. The acetoxy group is hydrolytically labile, offering controlled release of acetic acid in drug delivery systems. Molecular weight: 227.7 g/mol (calculated) .

Methyl 3-(Isopropylsulfinyl)propanoate (): Incorporates a sulfinyl (-S(O)-) group. Sulfinyl derivatives exhibit chiral properties useful in asymmetric synthesis. Synthesized via mCPBA oxidation, yielding enantiopure products .

Methyl 3-(Chlorosulfonyl)propanoate (CAS 15441-07-3): Contains a chlorosulfonyl (-SO₂Cl) group, a strong electrophile used in sulfonamide synthesis. Molecular weight: 186.61 g/mol .

Methyl 3-(Methylthio)propanoate (CAS 13532-18-8): Features a methylthio (-S-CH₃) group, which is less polar than nitrooxy, enhancing volatility. Molecular weight: 134.20 g/mol .

Functional Group Reactivity :

  • Nitrooxy (-O-NO₂): Highly reactive, prone to decomposition under heat or light, and used in explosives or nitric oxide donors in pharmaceuticals .
  • Methoxy (-OCH₃) : Electron-donating, stabilizes aromatic systems, and enhances metabolic stability in drug candidates .
  • Sulfinyl/Sulfonyl : Participates in nucleophilic substitutions and redox reactions, critical in protease inhibitors and polymer chemistry .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Reactivity Profile
Methyl 3-(nitrooxy)propanoate* ~165.1 (estimated) Nitrooxy (-O-NO₂) High (explosive, NO donor)
Methyl 3-(4-methoxyphenyl)propanoate 194.23 Methoxy (-OCH₃) Moderate (lipophilic, stable)
Methyl 3-(chlorosulfonyl)propanoate 186.61 Chlorosulfonyl (-SO₂Cl) High (electrophilic)
Methyl 3-(methylthio)propanoate 134.20 Methylthio (-S-CH₃) Low (volatile, odorant)

*Estimated based on structural analogs.

Q & A

Q. Key factors affecting yield :

ParameterOptimal RangeImpact
Catalyst1–5% acidExcess acid risks side reactions (e.g., hydrolysis).
Temperature60–80°CHigher temperatures degrade nitrooxy groups.
SolventMethanol or THFPolar aprotic solvents improve nitro group stability.

Basic: What are the critical physical and spectroscopic properties of this compound for characterization?

While direct data for this compound is limited, analogous esters provide benchmarks:

  • Boiling Point : ~150–160°C (similar to methyl piperidinepropanoates) .
  • Density : ~1.1–1.2 g/cm³ (typical for nitro-containing esters) .
  • Spectroscopy :
    • ¹H NMR : δ 3.7–3.9 ppm (ester methyl), δ 4.2–4.5 ppm (CH₂ adjacent to nitrooxy).
    • IR : Strong NO₂ asymmetric stretch at ~1520–1560 cm⁻¹ .

Advanced: How does the nitrooxy group influence reactivity in substitution and reduction reactions?

The nitrooxy group acts as a strong electron-withdrawing moiety , directing electrophilic substitution to the β-position of the ester. In reduction reactions (e.g., using LiAlH₄), it is reduced to an amine, forming 3-aminopropanoate derivatives . Competing pathways include:

  • Nitro → Amine : Full reduction under H₂/Pd-C yields primary amines.
  • Partial Reduction : Catalytic hydrogenation at low pressure may retain the ester group.

Contradictions : Some studies report nitro group stability under mild acidic conditions , while others note decomposition at pH < 4 .

Advanced: What are the stability challenges for this compound under varying pH and temperature?

  • Thermal Stability : Decomposes above 80°C, releasing NOₓ gases (observed in nitroaryl esters) .

  • pH Sensitivity : Hydrolysis accelerates in basic media (pH > 9), cleaving the ester to 3-(nitrooxy)propanoic acid. Acidic conditions (pH < 4) risk nitro group protonation and decomposition .

  • Storage Recommendations :

    ConditionStability
    4°C (anhydrous)>6 months
    Room temperature (dark)1–2 months

Methodological: Which analytical techniques are most effective for quantifying impurities in this compound?

  • HPLC-MS : Detects nitroso byproducts (e.g., from partial reduction) with a C18 column and acetonitrile/water gradient .
  • GC-FID : Quantifies residual methanol or acetic acid (common in ester synthesis) .
  • Titrimetry : Measures free acid content post-synthesis to assess ester purity .

Validation : Cross-reference with ¹³C NMR to confirm absence of regioisomers (critical for nitrooxy positioning) .

Advanced: What biological interactions are hypothesized for this compound based on structural analogs?

Nitrooxy esters exhibit dual activity :

  • NO Donor Potential : Enzymatic cleavage releases nitric oxide, modulating vasodilation (observed in nitrooxy derivatives of indoles) .
  • Enzyme Inhibition : The nitro group may interact with cytochrome P450 isoforms, as seen in fluorophenylpropanoates .

Contradictions : While some indole-based nitro compounds show antitumor activity , nitrooxy esters may exhibit cytotoxicity at high concentrations due to ROS generation .

Methodological: How can computational modeling guide the design of this compound derivatives with enhanced stability?

  • DFT Calculations : Predict bond dissociation energies (BDE) for the nitrooxy group to identify stable substituents (e.g., electron-donating groups at the β-position) .
  • MD Simulations : Assess solubility in lipid bilayers for drug delivery applications, leveraging data from azetidine analogs .

Advanced: What are the limitations in scaling up this compound synthesis for preclinical studies?

  • Safety : Batch reactions risk exothermic decomposition; continuous flow systems reduce thermal hazards .
  • Purification : Chromatography is inefficient for large-scale nitro compounds; recrystallization in ethyl acetate/hexane mixtures is preferred .

Data Contradictions and Resolutions

  • Nitro Group Stability : Conflicting reports on acidic hydrolysis may arise from substituent effects. Ortho-substituted nitro groups (e.g., in nitrophenylpropanoates) are more resistant vs. aliphatic nitrooxy esters .
  • Biological Activity : Variability in NO release rates across studies suggests structural nuances (e.g., ester vs. amide linkages) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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